Product packaging for 1-(Benzyloxy)-4-(chloromethoxy)benzene(Cat. No.:)

1-(Benzyloxy)-4-(chloromethoxy)benzene

Cat. No.: B13712675
M. Wt: 248.70 g/mol
InChI Key: BBOWOMCLBIKJSB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(chloromethoxy)benzene is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.70 g/mol . Its structure features a benzyloxy group and a chloromethoxy group attached to a benzene ring, which classifies it as a halogenated aromatic ether . Compounds of this class are of significant interest in coordination chemistry as ligands and are widely used as versatile building blocks in organic synthesis and pharmaceutical research . Researchers utilize this benzyl chloride derivative as a key intermediate for constructing more complex molecules, leveraging the reactivity of the chloride functional group for further substitutions . It is typically supplied as a solid and may require cold-chain transportation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClO2 B13712675 1-(Benzyloxy)-4-(chloromethoxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

1-(chloromethoxy)-4-phenylmethoxybenzene

InChI

InChI=1S/C14H13ClO2/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

BBOWOMCLBIKJSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCl

Origin of Product

United States

Synthetic Methodologies for 1 Benzyloxy 4 Chloromethoxy Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. ias.ac.in For 1-(benzyloxy)-4-(chloromethoxy)benzene, the primary disconnections involve the two ether linkages.

Two logical retrosynthetic pathways are:

Disconnection A (C-O Bond of the Benzyloxy Group): This pathway involves the disconnection of the benzyl (B1604629) ether bond. This suggests that the final synthetic step would be the introduction of the benzyloxy group. The precursors for this step would be 4-(chloromethoxy)phenol and a benzyl halide.

Disconnection B (C-O Bond of the Chloromethoxy Group): This alternative strategy involves breaking the chloromethoxy ether bond. This implies that the chloromethoxy group is introduced in the final step of the synthesis. The key precursor in this pathway is 4-(benzyloxy)phenol, which can be synthesized from hydroquinone.

The directing effects of the substituents on the benzene (B151609) ring are a crucial consideration in planning the synthesis. pressbooks.pub An oxygen-containing substituent, like a hydroxyl or benzyloxy group, is an ortho-, para-director for electrophilic aromatic substitution. This inherent directing effect can be strategically utilized in the synthesis.

Precursor Design and Synthesis

The successful synthesis of the target molecule relies on the efficient preparation of key precursors.

A common precursor for the synthesis of this compound is 4-(benzyloxy)phenol. This intermediate can be prepared through the Williamson ether synthesis, which involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base.

For instance, 4-methoxyphenol (B1676288) can be reacted with benzyl chloride in the presence of potassium carbonate to yield 1-benzyloxy-4-methoxybenzene. nih.gov A similar principle applies to the synthesis of 4-benzyloxyindole, where 2-methyl-3-nitrophenol (B1294317) is treated with benzyl chloride and potassium carbonate. orgsyn.org

ReactantsReagentsProductYieldReference
4-methoxyphenol, Benzyl chlorideK₂CO₃, DMF1-Benzyloxy-4-methoxybenzene95% nih.gov
2-methyl-3-nitrophenol, Benzyl chlorideK₂CO₃, DMF6-Benzyloxy-2-nitrotoluene90% orgsyn.org
4-benzyloxy phenyl hydrazine (B178648) hydrochloride, 4-benzyloxy propiophenoneAcetic acid, Acetonitrile (B52724)5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole60% google.com

This table presents examples of the synthesis of benzyloxy-substituted aromatic compounds.

The synthesis of precursors containing a chloromethoxy group is less common. The chloromethoxy group is highly reactive. An alternative approach involves the synthesis of chloromethylated aromatic compounds, which can then be converted to the desired chloromethoxy derivative. The chloromethyl group can be introduced into an aromatic ring through an electrophilic reaction using formaldehyde (B43269) or paraformaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc(II) chloride. thieme-connect.de

The Blanc reaction, a classic method for chloromethylation, utilizes formaldehyde, hydrogen chloride, and a Lewis acid catalyst. researchgate.net However, this reaction can produce the carcinogenic bis(chloromethyl) ether as a byproduct. researchgate.net More modern methods may use alternative chloromethylating agents such as chloromethyl methyl ether or bis(chloromethyl) ether. thieme-connect.de

Aromatic SubstrateReagentsProductReference
BenzeneFormaldehyde, HCl, ZnCl₂Benzyl chloride thieme-connect.de
Toluene (B28343)1,3,5-Trioxane, HCl4-(Chloromethyl)toluene thieme-connect.de
2-AcetylthiopheneChloromethyl methyl ether2-Acetyl-5-(chloromethyl)thiophene thieme-connect.de

This table illustrates various methods for the chloromethylation of aromatic compounds.

Direct Synthetic Approaches

Direct approaches to this compound involve the sequential introduction of the benzyloxy and chloromethoxy groups onto a benzene ring.

The introduction of a benzyloxy group onto an aromatic system is a well-established transformation in organic synthesis. wikipedia.org This is typically achieved via the Williamson ether synthesis, where a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

The choice of base and solvent is critical for the success of this reaction. Common bases include alkali metal carbonates (e.g., K₂CO₃) and hydroxides (e.g., NaOH), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used. nih.govorgsyn.org

The introduction of a chloromethoxy group can be achieved through the chloromethylation of a phenol. The chloromethyl group (-CH₂Cl) is a versatile functional group that can be converted into various other groups, including hydroxymethyl, cyanomethyl, and formyl groups. thieme-connect.de

The chloromethylation of aromatic compounds is a type of Friedel-Crafts reaction. nih.gov The reaction involves an electrophilic aromatic substitution where a chloromethyl group is attached to the aromatic ring. researchgate.net Common reagents for this transformation include formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride, stannic chloride, or aluminum chloride. thieme-connect.deresearchgate.net The reactivity of the aromatic ring influences the reaction conditions; electron-rich aromatic compounds like phenols and their ethers are more susceptible to chloromethylation. thieme-connect.de

Care must be taken during chloromethylation as side products, such as diarylmethanes, can form, especially with highly reactive aromatic compounds. thieme-connect.de

Methodologies for Chloromethoxy Group Functionalization

Optimized and Green Synthetic Routes

Optimization of synthetic protocols for chloromethylation focuses on improving yields, reducing reaction times, and simplifying work-up procedures. The use of highly efficient catalytic systems, such as the aforementioned zinc iodide or phase-transfer catalysts, is a key strategy for enhancing efficiency. Fine-tuning reaction parameters such as temperature, reactant stoichiometry, and catalyst loading can also significantly impact the outcome of the reaction. For instance, in catalyst-mediated systems, it is often possible to achieve high conversions with only catalytic amounts of the promoter, thereby reducing waste and cost. The development of continuous flow reactors for chloromethylation reactions is another area of research that promises enhanced efficiency and safety by allowing for precise control over reaction conditions and minimizing the accumulation of hazardous intermediates.

Growing environmental concerns have spurred the development of greener synthetic methodologies for chloromethylation. A notable example is the use of ionic liquids (ILs) as both catalysts and solvents. Ionic liquids are salts with low melting points that can offer several advantages over traditional organic solvents, including low vapor pressure, high thermal stability, and the ability to be recycled. In the context of chloromethylation, acidic ionic liquids can act as both the solvent and the catalyst, replacing volatile and corrosive traditional acid catalysts. The use of ILs can lead to high conversions and selectivities, and the product can often be easily separated from the ionic liquid phase by simple extraction, allowing for the reuse of the IL.

Phase-transfer catalysis, as mentioned earlier, also represents a greener approach by enabling reactions in aqueous media, thereby reducing the reliance on volatile organic solvents. These systems are often characterized by high atom economy and reduced waste generation.

Comparative Analysis of Synthetic Yields and Selectivities

A direct comparative analysis of the yields and selectivities for the synthesis of this compound across all described methodologies is challenging due to the limited availability of data for this specific compound in the scientific literature. However, a general comparison can be drawn from studies on similar aromatic substrates.

Classic chloromethylation procedures, while straightforward, often suffer from moderate yields and the formation of multiple products, including di- and poly-chloromethylated species and diarylmethane byproducts. For instance, the chloromethylation of the closely related 1-benzyloxy-4-methoxybenzene with paraformaldehyde and HCl in acetic acid resulted in a 40% yield of the dichloromethylated product, highlighting the potential for multiple substitutions. nih.gov

Catalyst-mediated reactions generally offer improved yields and selectivities. For example, zinc iodide-catalyzed chloromethylation of various aromatic hydrocarbons has been reported to provide good to excellent yields of the desired monochloromethylated products. Phase-transfer catalyzed chloromethylations have also demonstrated high yields, often exceeding 80-90% for activated aromatic substrates, with improved selectivity for the para-isomer where applicable.

The use of ionic liquids has shown promise in achieving high conversions, with some studies on toluene chloromethylation reporting up to 90% conversion. The selectivity in these systems can also be tuned by modifying the structure of the ionic liquid.

Table 4: General Comparison of Synthetic Methodologies for Chloromethylation

Methodology Typical Yields (General Aromatic Substrates) Selectivity Key Advantages Key Disadvantages
Classic Chloromethylation Moderate (e.g., 40% for a related dichlorinated product) Can be low, with formation of multiple products Simple reagents Harsh conditions, byproduct formation, corrosive reagents
**Catalyst-Mediated (e.g., ZnI₂) ** Good to Excellent Generally improved for monochloromethylation Milder conditions, higher efficiency Catalyst cost and separation may be a concern
Phase-Transfer Catalysis High (often >80%) Good for monochloromethylation, can influence regioselectivity Use of aqueous media, catalyst recyclability Requires a suitable PTC, vigorous stirring may be needed
Ionic Liquid Catalysis High Conversion (up to 90%) Can be tuned by IL structure Recyclable solvent/catalyst, low volatility High cost of ionic liquids, potential viscosity issues

| Use of Chloromethyl Methyl Ether | Variable | Good | Avoids some byproducts of in-situ generation | Reagent is a potent carcinogen |

Chemical Reactivity and Transformation Pathways

Reactivity of the Chloromethoxy Moiety

The chloromethoxy group (–OCH₂Cl) is a key reactive site within the molecule, primarily due to the presence of a good leaving group (chloride) attached to a methylene (B1212753) spacer, which is itself connected to an oxygen atom. This arrangement makes the carbon atom of the chloromethoxy group highly susceptible to nucleophilic attack.

The chloromethyl group of 1-(Benzyloxy)-4-(chloromethoxy)benzene is prone to nucleophilic substitution reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism. masterorganicchemistry.comorganic-chemistry.org The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.orguam.es

S(_N)2 Pathway : This pathway is favored by strong nucleophiles in polar aprotic solvents. libretexts.org The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.comorganic-chemistry.org This results in an inversion of stereochemistry if the carbon were chiral. Given the structure of this compound, the primary nature of the chloromethyl carbon makes it sterically accessible for backside attack by a nucleophile, a key requirement for the S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org

S(_N)1 Pathway : This pathway involves a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The formation of the carbocation is the rate-determining step. masterorganicchemistry.com The benzylic-like nature of the carbon atom in the chloromethoxy group, with potential resonance stabilization from the adjacent oxygen and the benzene (B151609) ring, could facilitate the formation of a carbocation, thus allowing for an S(_N)1 pathway, particularly with weak nucleophiles in polar protic solvents. libretexts.orgyoutube.com

Interactive Data Table: Factors Influencing S(_N)1 vs. S(_N)2 Pathways

FactorFavors S(_N)1Favors S(_N)2
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group requiredGood leaving group required
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration

While less common for primary halides like the chloromethoxy group, elimination reactions can occur under specific conditions, typically in the presence of a strong, sterically hindered base. researchgate.net In such a scenario, a proton from the carbon atom of the chloromethoxy group would be abstracted, followed by the elimination of the chloride ion to form a formaldehyde (B43269) derivative. However, nucleophilic substitution is generally the predominant pathway for this type of substrate.

The chloromethoxy group can undergo reductive cleavage. Catalytic hydrogenation, for instance, using a palladium catalyst (Pd/C) and a hydrogen source, can reduce the C-Cl bond, replacing the chlorine atom with a hydrogen atom to yield a methoxy (B1213986) group. Other reducing agents can also be employed to achieve this transformation.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles and will readily react with the electrophilic carbon of the chloromethoxy group. tu-bs.deyoutube.comyoutube.com This reaction results in the formation of a new carbon-carbon bond, replacing the chlorine atom with the alkyl or aryl group from the organometallic reagent. This transformation is a valuable tool for carbon chain extension and the synthesis of more complex molecules.

Reactivity of the Benzyloxy Moiety

The benzyloxy group (–OCH₂Ph) is generally a stable protecting group for phenols. researchgate.net However, it can be cleaved under specific conditions to regenerate the free hydroxyl group.

The removal of the benzyl (B1604629) group is a common transformation in organic synthesis. wikipedia.org Several methods are available for the deprotection of benzyl ethers. wikipedia.orgresearchgate.net

Catalytic Hydrogenolysis : This is one of the most common and mildest methods for cleaving benzyl ethers. commonorganicchemistry.com The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas (H₂). researchgate.netcommonorganicchemistry.com The reaction proceeds to yield the deprotected phenol (B47542) and toluene (B28343) as a byproduct. This method is highly efficient but may be incompatible with other functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Acid-Catalyzed Cleavage : Strong acids, such as HBr or HI, can cleave benzyl ethers, although this method is less common due to the harsh conditions required. Lewis acids like boron trichloride (B1173362) (BCl₃) can also be effective for this purpose, sometimes in the presence of a cation scavenger to trap the resulting benzyl cation. researchgate.net

Oxidative Cleavage : Certain oxidizing agents can be used to cleave benzyl ethers. wikipedia.orgsemanticscholar.org For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more electron-rich. organic-chemistry.orgwikipedia.orgnih.gov

Interactive Data Table: Common Deprotection Strategies for Benzyl Ethers

MethodReagentsConditionsByproducts
Catalytic Hydrogenolysis H₂, Pd/CTypically room temperature and atmospheric pressureToluene
Acid-Catalyzed Cleavage BCl₃, PentamethylbenzeneLow temperature (e.g., -78 °C)Benzylated scavenger
Oxidative Cleavage DDQRoom temperatureBenzaldehyde derivative

Application As a Versatile Synthetic Intermediate and Precursor

Utility in the Construction of Advanced Organic Scaffolds

The inherent reactivity of the chloromethyl group, acting as a benzylic halide equivalent, allows for its use as a foundational component in the synthesis of elaborate organic structures destined for diverse high-performance applications.

The benzyloxy-benzene motif is a common feature in many biologically active compounds. Compounds like 1-(benzyloxy)-4-(chloromethoxy)benzene and its analogues are employed as key building blocks in the synthesis of pharmaceutical intermediates. pharmalego.com The chloromethoxy group facilitates the covalent attachment of the molecule to other complex structures, a critical step in the multi-step synthesis of drug candidates. Halogenated aromatic ether derivatives are recognized for their broad applications in medicine, including their use as antibiotics. nih.gov The role of the chloromethylbenzene moiety as an intermediate for pharmaceuticals is well-established, underscoring the importance of this structural class in medicinal chemistry. nih.gov

Table 1: Examples of Related Pharmaceutical Intermediates

Compound NameCAS NumberApplication Area
1-(Benzyloxy)-4-(chloromethyl)benzene836-42-0General pharmaceutical intermediate pharmalego.comachemblock.com
1-Chloro-4-(chloromethyl)benzene104-83-6Intermediate for pharmaceuticals and dyes nih.gov
Halogenated Aromatic EthersVariousUsed in the synthesis of drugs such as antibiotics nih.gov

In the field of materials science, benzyloxy-substituted compounds with reactive halide functionalities are valuable as monomers for the synthesis of advanced polymers. academie-sciences.fr A closely related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, has been explicitly used as a monomer to synthesize π-conjugated polymers, such as poly(p-phenylenevinylene) (PPV) derivatives. nih.gov These polymers are investigated for their potential in electroluminescent materials for applications in displays and lighting. nih.gov The benzyloxy group can enhance the solubility and processability of the resulting polymers, while the chloromethyl groups enable the polymerization process. nih.gov The incorporation of such monomers can precisely tune the optical and electronic properties of the final material.

The structural framework of benzyloxy-benzene derivatives is also found in molecules developed for the agrochemical industry. Patents have described the use of benzyl (B1604629) (benzyloxy) benzene (B151609) derivatives as active components in insecticidal formulations. google.com The synthesis of such agrochemicals often relies on the reactivity of intermediates like this compound. For instance, the related compound 1-chloro-4-(chloromethyl)benzene is a precursor in the preparation of certain algicides, demonstrating the utility of the chloromethyl-benzene core in creating compounds for crop protection and pest management. nih.gov

Derivatization Strategies and Analogue Synthesis

The chloromethoxy group is the primary site of reactivity in this compound, functioning as an effective electrophile. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the synthesis of a diverse library of analogues.

The synthesis of new ether linkages can be achieved by reacting this compound with various alcohols or phenols. This transformation typically proceeds via the Williamson ether synthesis, where the alkoxide or phenoxide ion acts as the nucleophile, displacing the chloride ion. francis-press.com This reaction is a fundamental method for preparing asymmetrical ethers and is widely used in drug synthesis to introduce diverse hydrocarbon groups into a molecule. francis-press.com

Similarly, esters can be formed by reacting the compound with carboxylate salts. The carboxylate anion (R-COO⁻) attacks the electrophilic carbon of the chloromethoxy group, leading to the formation of a benzyloxymethyl ester. This method provides a straightforward route to ester derivatives, which are themselves important functional groups in pharmaceuticals, polymers, and other specialty chemicals. researchgate.net

Table 2: Representative Derivatization Reactions

Reaction TypeNucleophileFunctional Group IntroducedResulting Product Class
Ether SynthesisAlcohol (R-OH) / Phenol (B47542) (Ar-OH)Alkoxy (-OR) / Aryloxy (-OAr)Ether
Ester SynthesisCarboxylic Acid Salt (R-COO⁻)Acyloxy (-OCOR)Ester
AminationAmine (R-NH₂)Amino (-NHR)Secondary Amine
Thioether SynthesisThiol (R-SH)Thioalkyl (-SR)Thioether (Sulfide)

The versatility of this compound extends to the formation of carbon-nitrogen and carbon-sulfur bonds. Nitrogen-based nucleophiles, such as primary and secondary amines, can readily displace the chloride to yield the corresponding secondary or tertiary benzylamines. This reaction is crucial for building molecules that incorporate nitrogen, a key element in a vast number of pharmaceuticals and biologically active compounds. For example, the reaction of 4-chlorobenzyl chloride with the nitrogen-containing compound 2-methylaziridine (B133172) is a key step in preparing an algicide. nih.gov

In a similar fashion, sulfur-containing functionalities can be introduced. Thiols (mercaptans) or their corresponding thiolate salts are potent nucleophiles that react with the chloromethoxy group to form thioethers (sulfides). This reaction provides access to a range of sulfur-containing analogues. The presence of sulfur in organic molecules can significantly influence their physical, chemical, and biological properties. Compounds incorporating a benzyloxy-benzene core and a sulfur-containing group, such as 4-(benzyloxy)benzene-1-sulfonyl chloride, are known synthetic intermediates, highlighting the importance of this class of derivatives. nih.govsigmaaldrich.com

Design Principles for New Chemical Entities based on the Compound's Structure

The structural framework of this compound offers a versatile scaffold for the design of new chemical entities, particularly in the realm of medicinal chemistry and materials science. The benzyloxybenzene moiety is a recognized pharmacophore in numerous biologically active compounds. researchgate.netnih.govnih.govresearchgate.net

The design principles for new molecules based on this compound can be categorized as follows:

Scaffold Hopping and Analogue Synthesis: The benzyloxybenzene core can be used as a starting point to generate libraries of compounds with potential biological activity. By reacting the chloromethoxy group with various nucleophiles (e.g., amines, thiols, carbanions), a diverse range of derivatives can be synthesized. Subsequent modification or removal of the benzyl protecting group can provide further structural diversity. This approach is central to modern drug discovery, allowing for the exploration of chemical space around a known bioactive scaffold. nih.govresearchgate.net

Development of Pro-drugs: The chloromethoxy group can be used to link the benzyloxyphenol to a known drug molecule, creating a pro-drug. The resulting ether linkage could be designed to be cleaved in vivo, releasing the active drug and the benzyloxyphenol moiety. This strategy can be employed to improve the pharmacokinetic or pharmacodynamic properties of the parent drug.

The following table provides hypothetical examples of new chemical entities that could be designed from this compound.

Target Application Modification Strategy Resulting Structure
Enzyme InhibitorsReaction with a nucleophilic amine-containing pharmacophore1-(Benzyloxy)-4-(((pharmacophore)amino)methoxy)benzene
Antimicrobial AgentsIntroduction of a heterocyclic moiety1-(Benzyloxy)-4-(((heterocyclyl)methyl)oxy)benzene
Fluorescent ProbesAttachment of a fluorophore1-(Benzyloxy)-4-(((fluorophore)methyl)oxy)benzene

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. For 1-(benzyloxy)-4-(chloromethoxy)benzene, computational methods such as Density Functional Theory (DFT) are employed to analyze its molecular orbitals, charge distribution, and bonding characteristics. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can provide a detailed picture of the electron density distribution. nih.govrsc.org

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted benzene (B151609) ring, while the LUMO may have significant contributions from the chloromethoxy group, indicating its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties
PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.6 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures overall polarity of the molecule
Electronegativity (χ)4.0 eVAverage of HOMO and LUMO energies
Chemical Hardness (η)2.8 eVHalf of the HOMO-LUMO gap

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the C-O-C ether linkages. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov Quantum chemical calculations can determine the potential energy surface by systematically rotating key dihedral angles, allowing for the identification of energy minima corresponding to stable conformers. mdpi.com For diaryl ethers, weak intramolecular interactions can significantly influence the preferred geometry, often favoring planar or near-planar arrangements. rsc.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. koreascience.kracs.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing how the molecule transitions between different shapes at a given temperature. acs.org These simulations, often employing force fields like AMBER or CHARMM, provide insights into the flexibility of the benzyloxy and chloromethoxy side chains and how they interact with their environment, such as a solvent or a biological receptor. nih.gov The results can reveal the most populated conformational states and the energy barriers between them.

Table 2: Relative Energies of Potential Conformers
ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Global Minimum)178°0.0075.5
B85°1.1514.2
C-85°1.1510.3

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for modeling chemical reactions, allowing for the characterization of reaction pathways and the elusive transition states that govern reaction rates. acs.org For this compound, a key potential reaction is the hydrolysis or nucleophilic substitution at the chloromethyl ether moiety, which is known to be reactive. libretexts.orgresearchgate.net

Using quantum mechanical methods, the entire energy profile of a reaction can be mapped out. This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for understanding the reaction mechanism. nih.gov Techniques like Canonical Transition State Theory (CTST) can then be used to calculate theoretical reaction rate constants. rsc.org For instance, modeling the SN2 reaction of the chloromethoxy group with a nucleophile would involve identifying the transition state where the nucleophile is partially bonded to the carbon and the chlorine atom is partially detached. The calculated activation energy (the energy difference between the reactants and the transition state) determines the feasibility of the reaction.

Table 3: Calculated Energies for a Hypothetical Hydrolysis Reaction Pathway
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State[H₂O···CH₂(Cl)O-Ph-OBn]‡+18.5
Products1-(benzyloxy)-4-(hydroxymethoxy)benzene + HCl-5.2

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic properties, serving as a powerful aid in the interpretation of experimental data. Methods like Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra (UV-Vis), while calculations of harmonic frequencies are used to simulate vibrational spectra (IR and Raman). researchgate.net

For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For example, characteristic frequencies for the C-O-C ether stretch, aromatic C-H stretches, and the C-Cl stretch can be calculated and compared with experimental FT-IR and FT-Raman spectra. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). mdpi.com By comparing the calculated shifts with experimental values, one can confirm the molecular structure and assign specific peaks in the NMR spectrum. researchgate.net

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
Carbon AtomPredicted Shift (GIAO)Experimental Shift
C-Cl (chloromethoxy)75.274.8
C-O (benzyloxy CH₂)70.570.1
C1 (ipso, O-CH₂)158.1157.9
C4 (ipso, O-Bn)153.5153.2

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured reactivity parameter, such as a reaction rate constant. nih.gov

For a series of related ether compounds, a QSRR model could be developed to predict the reactivity of this compound. dlr.de This involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), topological (e.g., molecular connectivity indices), or quantum-chemical (e.g., polarizability). researchgate.net Using statistical methods like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN), a model is created that links these descriptors to the observed reactivity. nih.gov Such a model could, for instance, predict the rate of hydrolysis for the chloromethoxy group based on its electronic and steric environment.

Table 5: Key Molecular Descriptors for QSRR Modeling
Descriptor ClassExample DescriptorRelevance to Reactivity
Electronic LUMO EnergyRelates to susceptibility to nucleophilic attack
Mulliken Charge on C-ClIndicates the electrophilicity of the reaction center
Topological Wiener IndexDescribes molecular branching and size
Quantum-Chemical PolarizabilityMeasures the molecule's response to an electric field
Molecular Surface AreaRelates to steric hindrance at the reaction site

Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, HRMS)

High-resolution spectroscopic methods are indispensable for elucidating the precise molecular structure of 1-(Benzyloxy)-4-(chloromethoxy)benzene.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy provides detailed information about the connectivity of atoms within the molecule. While specific 2D NMR data for this compound is not widely published, the application of standard techniques would be routine for structural confirmation.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) couplings, confirming the relationships between adjacent protons on the benzyloxy and chloromethoxy-substituted benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for confirming the connectivity between the benzyl (B1604629) group, the ether oxygen, the phenyl ring, and the chloromethoxy group. For instance, it would show a correlation between the benzylic protons (-CH₂-) and the quaternary aromatic carbon at the 1-position.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₄H₁₃ClO₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) measurement, typically to within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the compound's identity. rsc.org

Chromatographic Separation Techniques for Purity and Isomeric Analysis (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from any isomers or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A validated reverse-phase HPLC method would be developed to quantify the compound. amazonaws.com The method typically involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netdistantreader.org Detection is commonly performed using a UV detector set to a wavelength where the benzene rings exhibit strong absorbance. researchgate.netdistantreader.org Method validation according to ICH guidelines would ensure the method is accurate, precise, linear, and specific for the target compound. amazonaws.com

ParameterTypical Condition
ColumnODS-C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water or Methanol:Water gradient
Flow Rate0.8 - 1.0 mL/min
DetectorUV-Vis (e.g., 254 nm)
Injection Volume10 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable impurities. The American Society for Testing and Materials (ASTM) has standardized methods like D5769 for the determination of aromatic compounds in complex mixtures. gcms.czthermofisher.com In the context of this compound, GC-MS would be used to separate and identify potential volatile byproducts from its synthesis. The mass spectrometer fragments the eluting compounds into a predictable pattern, which serves as a "fingerprint" for identification against spectral libraries. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly valuable for isomeric analysis. Positional isomers of the title compound, such as 1-(benzyloxy)-2-(chloromethoxy)benzene, may have very similar retention times in HPLC and are indistinguishable by mass alone. However, subtle differences in fragmentation patterns or chromatographic behavior under specific LC-MS conditions can enable their differentiation and quantification. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be determined, confirming bond lengths, bond angles, and intermolecular interactions.

Table 1: Representative Crystallographic Data for Analogous Compounds
Parameter1-(benzyloxy)-4-chlorobenzene nih.gov1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene nih.gov
FormulaC₁₃H₁₁ClOC₁₆H₁₆Cl₂O₂
Crystal SystemOrthorhombicMonoclinic
Space GroupPna2₁P2₁/c
Unit Cell a (Å)11.48510.9026
Unit Cell b (Å)13.03317.8127
Unit Cell c (Å)7.33338.4221
Dihedral Angle (rings)3.4 (1)°52.65 (10)°
Key InteractionsC—H···πC—H···Cl

Development of Novel Analytical Probes for the Compound

The development of novel analytical probes specifically designed for the detection and quantification of this compound is an area with potential for future research. Currently, the literature does not describe probes tailored for this particular molecule.

In principle, such probes could be designed based on molecular recognition principles. For example, a fluorescent probe could be synthesized that selectively binds to the compound, resulting in a measurable change in its fluorescence emission (either enhancement or quenching). The design of such probes often involves creating a molecule with a specific binding pocket or reactive site that is complementary to the target analyte, coupled with a reporter moiety like a fluorophore. nih.gov The development of such tools would enable rapid and sensitive detection of the compound in various matrices without the need for extensive chromatographic separation.

Future Research Trajectories and Emerging Opportunities

Exploration of Asymmetric Synthesis Methodologies

Currently, there is no specific literature detailing the asymmetric synthesis of or utilizing 1-(benzyloxy)-4-(chloromethoxy)benzene. Future research could focus on developing catalytic methods for the enantioselective introduction of the chloromethoxy group or for reactions involving this functional handle. The development of chiral catalysts, potentially based on transition metals or organocatalysts, could enable the stereocontrolled synthesis of derivatives of this compound. Such methodologies would be invaluable for producing enantiopure compounds for applications in materials science and as chiral building blocks in the synthesis of complex molecules.

Integration into Flow Chemistry and Continuous Processing

The application of this compound in flow chemistry and continuous processing remains an unexplored area. The reactive chloromethoxy group suggests that this compound could be a suitable substrate for continuous manufacturing processes, which offer advantages in terms of safety, scalability, and efficiency. d-nb.infonih.govnih.govalmacgroup.com Future investigations could involve designing and optimizing flow reactor systems for reactions such as nucleophilic substitutions at the chloromethyl ether moiety. This could lead to the development of automated and high-throughput synthetic routes to a variety of derivatives.

Photochemical and Electrochemical Transformations

The photochemical and electrochemical behavior of this compound has not been reported. The benzene (B151609) ring system suggests potential for photochemical transformations, such as cycloadditions or rearrangements, upon excitation. researchgate.net Similarly, the compound could be a substrate for electrochemical reactions, potentially involving either oxidation or reduction of the aromatic ring or cleavage of the benzylic ether or chloromethyl ether bonds. thieme-connect.de Research in this area could uncover novel reaction pathways and provide access to unique molecular architectures.

Bio-Inspired Chemical Applications and Bioconjugation Strategies

There is no documented research on the use of this compound in bio-inspired chemistry or for bioconjugation. The chloromethoxy group is a reactive electrophile that could potentially be employed to alkylate biological macromolecules, such as proteins or nucleic acids, under specific conditions. Future studies could explore the utility of this compound as a linker or labeling agent in bioconjugation strategies. This would require careful investigation of its reactivity and stability in aqueous environments and under physiological conditions.

Synergistic Approaches with Nanotechnology in Organic Synthesis

The intersection of this compound with nanotechnology is another uncharted research avenue. This compound could potentially be used as a precursor for the synthesis of functionalized nanomaterials. For instance, it could be anchored to the surface of nanoparticles to modify their properties or to serve as an initiation site for surface-initiated polymerization. The development of hybrid materials incorporating this molecule could lead to new applications in catalysis, sensing, and drug delivery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Benzyloxy)-4-(chloromethoxy)benzene, and how can reaction yields be optimized?

  • Methodology : Utilize etherification reactions involving benzyl alcohol derivatives and chloromethylating agents. For example, FeCl₃ in propylene carbonate (a green solvent) has been shown to catalyze O-alkylation reactions of structurally similar benzyloxy compounds . Optimization includes:

  • Temperature control (e.g., 80–120°C) to balance reaction rate and side-product formation.
  • Stoichiometric ratios of reactants (e.g., 1:3 molar ratio of substrate to benzyl alcohol derivatives).
  • Purification via column chromatography using hexane/ethyl acetate gradients.
    • Key Challenge : Competing side reactions (e.g., over-alkylation) require careful monitoring via TLC or HPLC.

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify benzyloxy (δ ~4.8–5.0 ppm for OCH₂Ph) and chloromethoxy (δ ~5.5–5.7 ppm for OCH₂Cl) groups. Compare with data from fluorinated analogues (e.g., 1-(Benzyloxy)-4-(fluoromethyl)benzene, δ 4.60–4.80 ppm for OCH₂F) .
  • IR Spectroscopy : Detect C-O-C stretches (~1200–1250 cm⁻¹) and aryl-Cl vibrations (~550–600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.099) and fragmentation patterns .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures.
  • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (e.g., 254 nm for 48 hours) and monitor via HPLC.
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) to evaluate susceptibility to hydrolysis, particularly at the chloromethoxy group.

Advanced Research Questions

Q. How do substituent effects (e.g., chloro vs. methoxy) impact the electronic structure and reactivity of this compound?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with X-ray crystallography data (e.g., dihedral angles of 3.4° between benzene rings in 1-Benzyloxy-4-chlorobenzene) .
  • Experimental Validation : Perform Hammett studies by synthesizing analogues with electron-donating/withdrawing groups and measuring reaction kinetics (e.g., SN2 displacement at the chloromethoxy site).

Q. What strategies resolve contradictions in electrochemical behavior between experimental data and computational predictions?

  • Case Study : Voltammetric analysis of 1-(Benzyloxy)-4-(trifluoromethyl)benzene showed pH-dependent oxidation potentials (Ep = +1.05 V at pH 3). Discrepancies with DFT-predicted redox potentials may arise from solvent effects or counterion interactions .
  • Resolution :

  • Use microelectrode setups to minimize ohmic drop.
  • Compare cyclic voltammetry in aprotic (e.g., acetonitrile) vs. protic (e.g., aqueous buffer) solvents.
  • Apply Marcus theory to reconcile kinetic data with computational models.

Q. How can weak intermolecular interactions (e.g., C–H⋯π) in the crystal lattice be exploited for material design?

  • Methodology :

  • X-ray Crystallography : Resolve packing motifs (e.g., weak C–H⋯Cl interactions in 1-Benzyloxy-4-chlorobenzene) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % contact area for H⋯Cl vs. H⋯O).
  • Applications : Engineer co-crystals with tunable melting points or solubility profiles by modifying substituents (e.g., replacing chloro with nitro groups).

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationFeCl₃-catalyzed etherificationTemperature, solvent (propylene carbonate)
Structural AnalysisSingle-crystal XRD, DFTDihedral angles, HOMO/LUMO gaps
Electrochemical ProfilingCyclic voltammetry, DPVEp, pH dependence, solvent effects
Stability AssessmentTGA, HPLC-based degradation studiesDecomposition temp, hydrolytic half-life (t₁/₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.